Naphthalene, 1-diazo-1,2,3,4-tetrahydro-
Description
Naphthalene, 1-diazo-1,2,3,4-tetrahydro- is a hypothetical diazo derivative of 1,2,3,4-tetrahydronaphthalene (tetralin), where a diazo group (-N₂) is substituted at the 1-position of the partially saturated naphthalene ring. These derivatives are characterized by reduced aromaticity compared to naphthalene, altering their reactivity, stability, and functional applications .
Properties
CAS No. |
107820-92-8 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-diazo-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H10N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 |
InChI Key |
SFPIWFSIABZJCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=[N+]=[N-])C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Naphthalene, 1-diazo-1,2,3,4-tetrahydro- typically involves the diazotization of 1,2,3,4-tetrahydronaphthalene. This process can be carried out using nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The reaction is usually performed at low temperatures to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure better control over reaction conditions and yield.
Chemical Reactions Analysis
Naphthalene, 1-diazo-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: The diazo group can be substituted with other nucleophiles such as halides, leading to the formation of halogenated naphthalenes. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium iodide (NaI). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Naphthalene, 1-diazo-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex polycyclic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving diazo compounds.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Naphthalene, 1-diazo-1,2,3,4-tetrahydro- involves the formation of a diazonium ion intermediate, which can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved include nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles, and electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of Naphthalene, 1-diazo-1,2,3,4-tetrahydro- with related tetralin derivatives:
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., methyl, phenyl) increase stability, while electron-withdrawing groups (e.g., diazo) likely reduce stability and enhance reactivity .
- Molecular Weight : Diazo derivatives have lower molecular weights compared to phenyl- or dimethoxyphenyl-substituted tetralins due to the lighter diazo group.
- Applications : Methyl and phenyl derivatives are utilized in synthesis and pharmacology, whereas diazo compounds (if synthesized) could serve as photoaffinity labels or intermediates in cyclopropanation reactions.
Notes on Data Limitations
Lack of Direct Evidence: No experimental data (e.g., IR, NMR, toxicity) exists for Naphthalene, 1-diazo-1,2,3,4-tetrahydro- in the provided literature. Comparisons are inferred from structural analogs.
Toxicological Gaps : Toxicity profiles for methyl- and phenyl-substituted tetralins are documented , but diazo derivatives may pose unique hazards due to their instability.
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